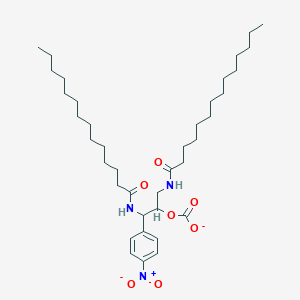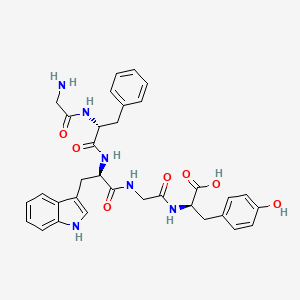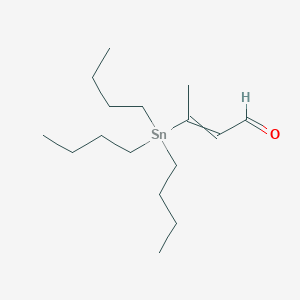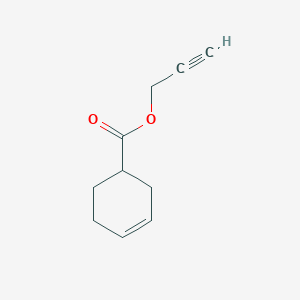
1-(4-Nitrophenyl)-1,3-bis(tetradecanoylamino)propan-2-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)-1,3-bis(tetradecanoylamino)propan-2-yl carbonate is a complex organic compound that features a nitrophenyl group and two tetradecanoylamino groups attached to a propan-2-yl carbonate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-1,3-bis(tetradecanoylamino)propan-2-yl carbonate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 1-(4-nitrophenyl)-1,3-propanediol. This intermediate can be synthesized through a series of reactions, including nitration and reduction processes.
The final step involves the reaction of the intermediate with tetradecanoyl chloride in the presence of a base, such as pyridine, to form the tetradecanoylamino groups. The carbonate group is then introduced using a carbonate reagent, such as diethyl carbonate, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Nitrophenyl)-1,3-bis(tetradecanoylamino)propan-2-yl carbonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carbonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Nitrophenyl)-1,3-bis(tetradecanoylamino)propan-2-yl carbonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Nitrophenyl)-1,3-bis(tetradecanoylamino)propan-2-yl carbonate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The tetradecanoylamino groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly. The carbonate group can undergo hydrolysis, releasing active intermediates that further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Nitrophenyl)-1,3-propanediol: Shares the nitrophenyl group but lacks the tetradecanoylamino and carbonate groups.
1-(4-Nitrophenyl)-2-propyl carbonate: Contains the nitrophenyl and carbonate groups but lacks the tetradecanoylamino groups.
1,3-Bis(tetradecanoylamino)propan-2-yl carbonate: Contains the tetradecanoylamino and carbonate groups but lacks the nitrophenyl group.
Uniqueness
1-(4-Nitrophenyl)-1,3-bis(tetradecanoylamino)propan-2-yl carbonate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitrophenyl and tetradecanoylamino groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
642475-14-7 |
|---|---|
Formule moléculaire |
C38H64N3O7- |
Poids moléculaire |
674.9 g/mol |
Nom IUPAC |
[1-(4-nitrophenyl)-1,3-bis(tetradecanoylamino)propan-2-yl] carbonate |
InChI |
InChI=1S/C38H65N3O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-35(42)39-31-34(48-38(44)45)37(32-27-29-33(30-28-32)41(46)47)40-36(43)26-24-22-20-18-16-14-12-10-8-6-4-2/h27-30,34,37H,3-26,31H2,1-2H3,(H,39,42)(H,40,43)(H,44,45)/p-1 |
Clé InChI |
ZZHMZQSDBZSWES-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCC(C(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCCCCCCCCCCCC)OC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B12579671.png)

![1,2-Bis[2-(dimethylsilyl)phenyl]ethyne](/img/structure/B12579682.png)


![2-Piperidinone, 1-[4-[4-(2-quinolinyl)-1-piperazinyl]butyl]-](/img/structure/B12579697.png)
![Acetonitrile--2-[di(1H-pyrazol-1-yl)methyl]phenol (1/1)](/img/structure/B12579704.png)




![2-[(3S)-3,7-Dimethyloct-6-en-1-yl]thiophene](/img/structure/B12579735.png)
